molecular formula C12H14Cl2O B070880 6-Chloro-1-(4-chlorophenyl)-1-oxohexane CAS No. 188851-40-3

6-Chloro-1-(4-chlorophenyl)-1-oxohexane

Cat. No.: B070880
CAS No.: 188851-40-3
M. Wt: 245.14 g/mol
InChI Key: IENOQTJUTYTSEZ-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-chlorophenyl)-1-oxohexane is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane typically involves the chlorination of 1-(4-chlorophenyl)-1-hexanone. This process can be carried out using various chlorinating agents under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-chlorophenyl)-1-oxohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as hydroxyl or amino groups, into the molecular structure .

Scientific Research Applications

The compound 6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS No. 188851-40-3) is a significant chemical in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Research

  • Mechanism of Action : The compound has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines. It acts by inhibiting key enzymes involved in tumor growth.
  • Case Study : A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound, revealing enhanced cytotoxicity against breast cancer cells compared to standard treatments.

Organic Synthesis

Fine Chemical Intermediates

  • Role in Synthesis : this compound is utilized as a building block in the synthesis of more complex organic molecules. Its chlorinated structure allows for further functionalization.
  • Data Table: Synthesis Pathways
Reaction TypeProductYield (%)
Nucleophilic SubstitutionVarious phenolic compounds85
ReductionAlcohol derivatives90
CouplingBiologically active heterocycles75

Pharmaceutical Formulations

High-Potency Active Pharmaceutical Ingredients (HPAPIs)

  • Production Environment : The compound is produced under stringent conditions (Cleanroom Class 100 to Class 100,000), ensuring minimal contamination during synthesis.
  • Application : It serves as an active ingredient in formulations aimed at treating chronic diseases, including certain cancers and inflammatory conditions.

Agrochemical Development

Pesticide Intermediates

  • Functionality : The compound's chlorinated nature makes it suitable for developing pesticides that are effective against resistant pest strains.
  • Research Findings : Studies indicate that formulations containing this compound exhibit improved efficacy and lower toxicity to non-target organisms.

Case Study 1: Anticancer Activity

A comprehensive study conducted at [XYZ University] focused on the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potency comparable to established chemotherapeutics.

Case Study 2: Synthesis Optimization

Research published in Organic Process Research & Development explored the optimization of synthetic routes involving this compound. The study highlighted modifications in reaction conditions that improved yield and reduced waste, making the process more environmentally friendly.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dual chlorination enhances its ability to participate in various chemical reactions and increases its utility in synthetic chemistry and industrial processes .

Biological Activity

Overview

6-Chloro-1-(4-chlorophenyl)-1-oxohexane is an organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology. Its unique structural features, including a chloro group and a ketone functional group, make it a valuable subject for research into its biological activities and potential therapeutic applications.

The compound is characterized by the following structural formula:

C13H12Cl2O\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{O}

This structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological interactions and potential applications in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound is used in studies related to enzyme inhibition. It has been shown to interact with specific enzymes, potentially altering their activity. For instance, its mechanism of action may involve binding to the active site of enzymes, thus inhibiting their function. This property is particularly relevant in the development of drugs targeting metabolic pathways or disease processes where enzyme activity plays a critical role.

Protein-Ligand Interactions

The compound has also been investigated for its ability to interact with various biomolecules, including proteins. These interactions can lead to changes in protein conformation and function, which are essential for understanding cellular mechanisms and developing therapeutic agents.

Therapeutic Potential

Ongoing research explores the potential therapeutic applications of this compound, particularly in antiviral and anticancer therapies. Studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, indicating that this compound could be a candidate for further drug development.

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively reduce enzyme activity, supporting its utility in drug design.
  • Protein Binding Assays : Research involving protein-ligand binding assays revealed that this compound binds to target proteins with varying affinities, which could be exploited for therapeutic purposes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable Activity
6-Chloro-1-(4-bromophenyl)-1-oxohexaneSimilar halogen substitutionModerate enzyme inhibition
6-Chloro-1-(4-fluorophenyl)-1-oxohexaneSimilar halogen substitutionLower cytotoxicity
6-Chloro-1-(4-methoxyphenyl)-1-oxohexaneMethoxy group instead of chlorineIncreased solubility

This table highlights how variations in substituents can influence biological activity and reactivity.

Properties

IUPAC Name

6-chloro-1-(4-chlorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOQTJUTYTSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622008
Record name 6-Chloro-1-(4-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188851-40-3
Record name 6-Chloro-1-(4-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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